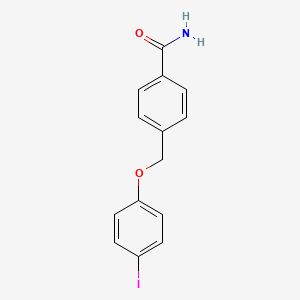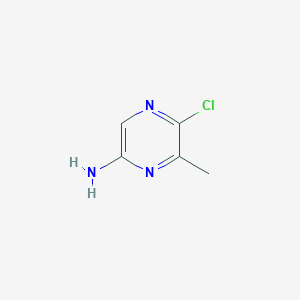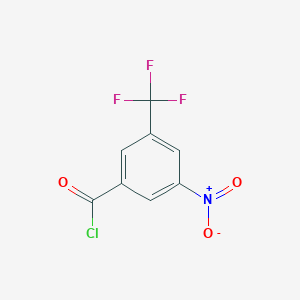
4-((4-Iodophenoxy)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is characterized by the presence of an iodophenoxy group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Iodophenoxy)methyl)benzamide typically involves the reaction of 4-iodophenol with benzyl chloride to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((4-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted phenoxy compounds.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-Iodophenoxy)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-((4-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can form strong interactions with the active sites of enzymes, inhibiting their activity. The benzamide moiety can interact with protein binding sites, affecting their function. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
- 4-((4-Bromophenoxy)methyl)benzamide
- 4-((4-Chlorophenoxy)methyl)benzamide
- 4-((4-Fluorophenoxy)methyl)benzamide
Comparison:
- Uniqueness: The presence of the iodine atom in 4-((4-Iodophenoxy)methyl)benzamide imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in medicinal chemistry and materials science.
- Reactivity: The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to its halogenated counterparts.
- Applications: While all these compounds have applications in similar fields, the specific properties of this compound make it particularly valuable in certain research and industrial contexts.
Eigenschaften
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBDPGSFYYLEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)








